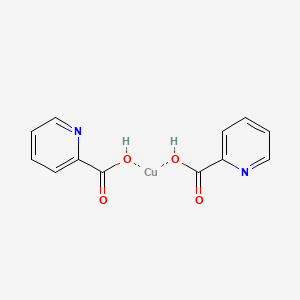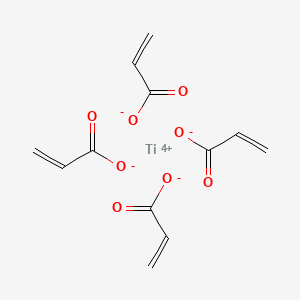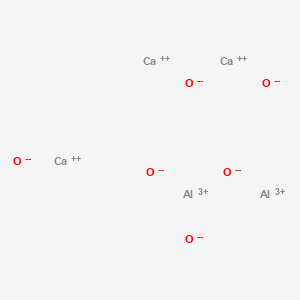
Kainite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kainite is a naturally occurring mineral that belongs to the class of sulfate minerals. Its chemical formula is KMg(SO₄)Cl·3H₂O, indicating that it is a hydrated potassium-magnesium sulfate-chloride. This compound is typically found in evaporite deposits and is known for its solubility in water. It was first discovered in the Stassfurt salt mines in Germany in 1865 .
準備方法
Synthetic Routes and Reaction Conditions
Kainite can be synthesized through the reaction of potassium chloride (KCl) and magnesium sulfate (MgSO₄) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{KCl} + \text{MgSO₄} + 3\text{H₂O} \rightarrow \text{KMg(SO₄)Cl·3H₂O} ]
Industrial Production Methods
Industrially, this compound is often obtained from natural sources such as potash deposits. The extraction process involves the evaporation of brine solutions containing this compound, followed by crystallization. The natural process involves the conversion of mined this compound into intermediate products like schoenite, which can then be further processed to obtain pure this compound .
化学反応の分析
Types of Reactions
Kainite undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form potassium sulfate (K₂SO₄), magnesium sulfate (MgSO₄), and hydrochloric acid (HCl).
Hydrolysis: In the presence of water, this compound can hydrolyze to form epsomite (MgSO₄·7H₂O) and sylvite (KCl).
Common Reagents and Conditions
Water: Used in hydrolysis reactions to decompose this compound into its constituent salts.
Heat: Applied in decomposition reactions to break down this compound into simpler compounds.
Major Products Formed
- Potassium sulfate (K₂SO₄)
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)
- Epsomite (MgSO₄·7H₂O)
- Sylvite (KCl)
科学的研究の応用
Kainite has a wide range of applications in scientific research, including:
Chemistry
- Source of Potassium and Magnesium : this compound is used as a source of potassium and magnesium compounds in various chemical reactions and processes .
Biology
- Fertilizer : Due to its high potassium and magnesium content, this compound is used as a fertilizer to enhance soil fertility and promote plant growth .
Medicine
- Pharmaceuticals : this compound-derived compounds are used in the formulation of certain pharmaceutical products.
Industry
作用機序
The mechanism by which kainite exerts its effects is primarily through its solubility and ion exchange properties. When dissolved in water, this compound releases potassium, magnesium, sulfate, and chloride ions. These ions can interact with various molecular targets and pathways, influencing processes such as nutrient uptake in plants and chemical reactions in industrial applications .
類似化合物との比較
Kainite is often compared with other sulfate minerals such as:
- Carnallite (KMgCl₃·6H₂O) : Similar to this compound but contains more water molecules and chloride ions.
- Langbeinite (K₂Mg₂(SO₄)₃) : Contains more sulfate ions and is used as a fertilizer.
- Epsomite (MgSO₄·7H₂O) : A hydrated magnesium sulfate used in various applications.
Uniqueness
This compound’s unique combination of potassium, magnesium, sulfate, and chloride ions makes it particularly valuable as a multi-nutrient fertilizer and a source of essential minerals in various industrial processes .
特性
CAS番号 |
1318-72-5 |
|---|---|
分子式 |
ClH6KMgO7S |
分子量 |
248.97 g/mol |
IUPAC名 |
magnesium;potassium;chloride;sulfate;trihydrate |
InChI |
InChI=1S/ClH.K.Mg.H2O4S.3H2O/c;;;1-5(2,3)4;;;/h1H;;;(H2,1,2,3,4);3*1H2/q;+1;+2;;;;/p-3 |
InChIキー |
BMQVDVJKPMGHDO-UHFFFAOYSA-K |
正規SMILES |
O.O.O.[O-]S(=O)(=O)[O-].[Mg+2].[Cl-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)




![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)





